Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Medicinal Chemistry Cytokine Inhibition Structure-Activity Relationship

2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851864-16-9) is a synthetic 2,4,5-trisubstituted 4,5-dihydro-1H-imidazole featuring a benzylsulfanyl group at the 2-position and a 4-methyl-3-nitrobenzoyl moiety at the 1-position. This scaffold belongs to a class of imidazole derivatives investigated as cytokine-release inhibitors and p38 MAP kinase modulators.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 851864-16-9
Cat. No. B2914282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
CAS851864-16-9
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O3S/c1-13-7-8-15(11-16(13)21(23)24)17(22)20-10-9-19-18(20)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
InChIKeyXHCKJVBSZGLWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851864-16-9): Core Scaffold & Physicochemical Profile


2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851864-16-9) is a synthetic 2,4,5-trisubstituted 4,5-dihydro-1H-imidazole featuring a benzylsulfanyl group at the 2-position and a 4-methyl-3-nitrobenzoyl moiety at the 1-position [1]. This scaffold belongs to a class of imidazole derivatives investigated as cytokine-release inhibitors and p38 MAP kinase modulators [2]. The compound's molecular formula is C₁₈H₁₇N₃O₃S (exact mass 355.0991 g/mol), and it is catalogued as a research chemical by suppliers such as Life Chemicals (product code family F0630) .

Why 2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole Cannot Be Replaced by Close Analogs Without Quantitative Re-Validation


Within the 2-benzylsulfanyl-4,5-dihydroimidazole series, even minor substituent changes on the benzyl ring or the N-acyl group drastically alter both electronic and steric parameters, leading to non-linear shifts in cytokine-inhibitory potency [1]. The 4-methyl-3-nitrobenzoyl moiety present in the target compound introduces a strong electron-withdrawing nitro group and a sterically distinct methyl substituent, which are absent in the widely studied parent compound 2b (which lacks the 4-methyl-3-nitro substitution) [2]. Consequently, IC₅₀ values for TNF-α and IL-1β inhibition, as well as p38 MAP kinase binding, cannot be extrapolated from analog data; each substitution variant requires its own quantitative benchmarking before any procurement decision .

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole Relative to Structural Analogs


Benzylsulfanyl vs. Fluorobenzylsulfanyl: Impact of Phenyl Substitution on Predicted Lipophilicity and Electronic Profile

The target compound bears an unsubstituted benzylsulfanyl group, whereas the closest commercial analogs—2-{[(3-fluorophenyl)methyl]sulfanyl} (CAS 851865-21-9) and 2-{[(4-fluorophenyl)methyl]sulfanyl} (F0630-0420)—each incorporate a fluorine substituent on the benzyl ring [1]. Fluorine substitution increases electronegativity and modestly raises log P, which can alter membrane partitioning and target binding. In the benzylsulfanyl imidazole series, the 2007 QSAR study demonstrated that substituent hydrophobicity (π) and electronic parameters (Hammett σ) at the benzyl position directly modulate TNF-α and IL-1β inhibitory activity [2]. The unsubstituted benzylsulfanyl variant therefore offers a distinct electronic baseline that cannot be reproduced by fluorinated analogs.

Medicinal Chemistry Cytokine Inhibition Structure-Activity Relationship

Core Scaffold Cytokine-Inhibitory Activity: Benzylsulfanyl Imidazole Benchmark from Published p38/TNF-α/IL-1β Assays

The foundational benzylsulfanyl-4,5-dihydroimidazole scaffold (exemplified by compound 2b in the 2002 Laufer et al. study) demonstrated measurable inhibition of p38 MAP kinase and cytokine release in human peripheral blood mononuclear cells (PBMC) [1]. Compound 2b, which lacks the 4-methyl-3-nitrobenzoyl group, exhibited an IC₅₀ of 4.0 μM against p38, 1.1 μM against TNF-α release, and 0.38 μM against IL-1β release. The target compound differs by bearing the 4-methyl-3-nitrobenzoyl moiety, which is expected to further modulate potency through electronic and steric contributions mapped by the 2007 QSAR study [2]. This provides a quantitative baseline from which the differentiation of the target compound can be systematically evaluated.

p38 MAP Kinase TNF-alpha Interleukin-1beta Anti-inflammatory

Substituent Contribution Mapping from Fujita-Ban QSAR: Guidance for N-Acyl Position Optimization

A Fujita-Ban QSAR analysis of benzylsulfanyl imidazoles quantified the contribution of substituents at the N-acyl position (corresponding to the 4-methyl-3-nitrobenzoyl group in the target compound) to TNF-α and IL-1β inhibition [1]. The model revealed that substituents at positions 4-R, 5-R, and 6-R on the benzoyl ring significantly affect cytokine inhibition, with optimal activity for TNF-α requiring substituents such as OH, SOCH₃, or SO₂CH₃ at 4-R, Cl at 5-R, and OH at 6-R. The target compound's 4-methyl-3-nitro substitution pattern represents a distinct combination (methyl at 4-position, nitro at 3-position) whose activity contribution can be benchmarked against these model predictions, providing a rational basis for selection over analogs with different benzoyl substitution.

QSAR Hansch Analysis Lead Optimization Medicinal Chemistry

Molecular Weight and Predicted Physicochemical Differentiation from Methylthio and Fluoro-Benzyl Analogs

The target compound (C₁₈H₁₇N₃O₃S, exact mass 355.0991 g/mol) occupies a distinct physicochemical space compared to its closest commercial and literature analogs [1]. The methylthio analog (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is significantly smaller (C₁₂H₁₃N₃O₃S, MW ~279.3), while the 3-fluoro and 4-fluoro benzyl analogs (both C₁₈H₁₆FN₃O₃S, MW ~373.4) are larger and more lipophilic due to fluorine. These differences in molecular weight, hydrogen-bond acceptor count, and predicted log P directly influence solubility, membrane permeability, and pharmacokinetic behavior, making each analog a non-interchangeable entity in cell-based or in vivo assays.

Physicochemical Properties Drug-likeness Solubility Permeability

Research Application Scenarios for 2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole


Structure-Activity Relationship (SAR) Studies of p38 MAP Kinase Inhibitors

The target compound serves as a key intermediate in SAR exploration of the N-acyl position of 2-benzylsulfanyl-4,5-dihydroimidazole p38 inhibitors. Its 4-methyl-3-nitrobenzoyl substituent provides a distinct electronic and steric profile that can be benchmarked against the published IC₅₀ values of compound 2b (p38 IC₅₀ = 4.0 μM) [1]. Systematic head-to-head comparison with the fluorobenzyl analogs (CAS 851865-21-9 and F0630-0420) enables deconvolution of benzyl-ring vs. benzoyl-ring contributions to kinase inhibition.

Cytokine Release Inhibition Profiling in Human PBMC or Whole Blood Assays

Building on the demonstrated TNF-α and IL-1β inhibitory activity of the benzylsulfanyl imidazole scaffold [2], the target compound can be screened in PBMC or whole-blood assays to quantify shifts in IC₅₀ relative to the parent compound 2b (TNF-α IC₅₀ = 1.1 μM; IL-1β IC₅₀ = 0.38 μM). The 4-methyl-3-nitrobenzoyl group's impact on cytokine selectivity (TNF-α vs. IL-1β) is of particular interest given the QSAR-predicted influence of meta-nitro substitution .

Computational Chemistry and QSAR Model Validation

The target compound's 4-methyl-3-nitrobenzoyl moiety occupies a region of chemical space not fully explored in the 2007 Fujita-Ban/Hansch QSAR models . Its procurement enables experimental determination of TNF-α and IL-1β IC₅₀ values that can be used to validate, refine, or extend predictive QSAR models for this compound class, with the unsubstituted benzylsulfanyl group serving as the internal reference point for deconvoluting substituent effects.

Chemical Probe for Nitro-Aromatic Pharmacophore Assessment

The 3-nitro group on the benzoyl ring introduces a strong electron-withdrawing effect (Hammett σₘ = 0.71) that is absent in the parent compound 2b and in the fluorinated benzyl analogs. This makes the target compound a valuable chemical probe for assessing how nitro-aromatic substitution affects target engagement, cellular toxicity, and metabolic stability in imidazole-based inhibitors. Data generated can inform go/no-go decisions for further nitro-containing lead series.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.